molecular formula C20H21ClN2 B584853 8-Dechloro-7-chloro-N-methyl Desloratadine CAS No. 1346600-30-3

8-Dechloro-7-chloro-N-methyl Desloratadine

Cat. No.: B584853
CAS No.: 1346600-30-3
M. Wt: 324.852
InChI Key: NCLUNMSJAAFQSD-UHFFFAOYSA-N
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Description

8-Dechloro-7-chloro-N-methyl Desloratadine is a chemical compound with the molecular formula C20H21ClN2 and a molecular weight of 324.85 g/mol . It is a derivative of Desloratadine, which is an antihistamine used to treat allergies. The compound is characterized by the presence of a chlorine atom and a methyl group attached to the Desloratadine structure.

Preparation Methods

The synthesis of 8-Dechloro-7-chloro-N-methyl Desloratadine involves several steps. One common method includes the chlorination of Desloratadine followed by methylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Dechloro-7-chloro-N-methyl Desloratadine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

8-Dechloro-7-chloro-N-methyl Desloratadine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Dechloro-7-chloro-N-methyl Desloratadine involves its interaction with histamine receptors. It acts as an antagonist at the H1 histamine receptor, blocking the action of histamine and thereby reducing allergic symptoms. The molecular targets include the H1 receptors on various cells, and the pathways involved include the inhibition of histamine-induced signaling cascades .

Comparison with Similar Compounds

8-Dechloro-7-chloro-N-methyl Desloratadine can be compared with other similar compounds such as:

    Desloratadine: The parent compound, which lacks the chlorine and methyl modifications.

    Loratadine: Another antihistamine that is structurally related but lacks the specific modifications present in this compound.

    Fexofenadine: A different class of antihistamine with a distinct structure but similar therapeutic effects.

The uniqueness of this compound lies in its specific modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

12-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2/c1-23-12-9-14(10-13-23)19-17-5-2-6-18(21)16(17)8-7-15-4-3-11-22-20(15)19/h2-6,11H,7-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLUNMSJAAFQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C(=CC=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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